molecular formula C27H48N4O2S B2461587 7-Hexadecyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione CAS No. 368889-68-3

7-Hexadecyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione

Cat. No. B2461587
CAS RN: 368889-68-3
M. Wt: 492.77
InChI Key: LQFYQPOONUCHAS-UHFFFAOYSA-N
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Description

7-Hexadecyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It is commonly known as Dipyridamole and is used in various scientific research applications. Dipyridamole is synthesized by following a specific method and has a unique mechanism of action.

Mechanism Of Action

Dipyridamole works by inhibiting the uptake of adenosine by platelets and endothelial cells. This leads to an increase in the extracellular concentration of adenosine, which in turn activates the adenosine receptor. The activation of the adenosine receptor leads to the inhibition of platelet aggregation, vasodilation, and the reduction of inflammation.
Biochemical and Physiological Effects:
Dipyridamole has various biochemical and physiological effects. It has been found to inhibit the activity of phosphodiesterase, which leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the activation of protein kinase A, which regulates various cellular processes. Dipyridamole has also been found to increase the production of nitric oxide, which leads to vasodilation and the reduction of blood pressure.

Advantages And Limitations For Lab Experiments

Dipyridamole has various advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied and has a well-established mechanism of action. This makes it a reliable tool for studying various physiological and biochemical processes. However, one of the limitations is that it has a short half-life and is rapidly metabolized in the liver. This can make it difficult to study the long-term effects of Dipyridamole.

Future Directions

There are various future directions for the study of Dipyridamole. One of the directions is the development of new formulations that can improve the bioavailability of Dipyridamole. Another direction is the study of the long-term effects of Dipyridamole on various physiological processes. Additionally, the study of the synergistic effects of Dipyridamole with other drugs can lead to the development of new therapeutic strategies for various diseases. Finally, the study of the effects of Dipyridamole on the gut microbiome can lead to the development of new treatments for various gastrointestinal diseases.
Conclusion:
In conclusion, Dipyridamole is a chemical compound that has various scientific research applications. It is synthesized by following a specific method and has a unique mechanism of action. Dipyridamole has various biochemical and physiological effects and has advantages and limitations for lab experiments. Finally, there are various future directions for the study of Dipyridamole, which can lead to the development of new therapeutic strategies for various diseases.

Synthesis Methods

Dipyridamole is synthesized by following a specific method. The synthesis process involves the reaction of 2,6-dichloropurine with hexadecylamine, followed by the reaction of the resulting product with 3-methyl-2-butanone thiosemicarbazone. The final product is obtained by the reaction of the resulting intermediate with acetic anhydride. The synthesis of Dipyridamole is a complex process that requires expertise and specialized equipment.

Scientific Research Applications

Dipyridamole is widely used in scientific research applications. It has been found to have antiplatelet, antithrombotic, and vasodilatory effects. Dipyridamole is commonly used in the study of cardiovascular diseases, such as coronary artery disease and stroke. It is also used in the study of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, Dipyridamole is used in the study of Alzheimer's disease, as it has been found to have neuroprotective effects.

properties

IUPAC Name

7-hexadecyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-31-23-24(30(4)26(33)29-25(23)32)28-27(31)34-21-19-22(2)3/h22H,5-21H2,1-4H3,(H,29,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFYQPOONUCHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hexadecyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione

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